Positional Isomerism: Sulfur Regiochemistry
The target compound differs from its closest positional isomer, 3H-thieno[3,2-e]benzimidazole (CAS 23630-49-1), in the location of the thiophene sulfur relative to the imidazole ring [1]. In the [2,3-e] isomer, the sulfur is adjacent to the benzene ring of the benzimidazole, whereas in the [3,2-e] isomer it is adjacent to the imidazole portion. This regiochemical difference is confirmed by distinct InChIKeys (UJKJCIUZMSPVCX vs. GTACTEGISJCMII) and SMILES strings [1][2]. The altered electron distribution influences the preferred sites for electrophilic aromatic substitution, directly impacting the regiochemical outcome of further functionalization reactions .
| Evidence Dimension | Sulfur atom position in fused ring system |
|---|---|
| Target Compound Data | Sulfur located at position 2 of the thiophene ring, adjacent to the benzene ring (InChIKey: UJKJCIUZMSPVCX-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3H-Thieno[3,2-e]benzimidazole (CAS 23630-49-1): sulfur located at position 3 of the thiophene ring, adjacent to the imidazole ring (InChIKey: GTACTEGISJCMII-UHFFFAOYSA-N) |
| Quantified Difference | Regiochemical inversion of sulfur atom placement; distinct InChIKeys and SMILES |
| Conditions | Structural identity confirmed by PubChem computed descriptors and IUPAC nomenclature |
Why This Matters
For procurement in SAR campaigns, the [2,3-e] isomer provides access to a distinct chemical space sub-region that cannot be sampled by the [3,2-e] isomer, enabling exploration of unique substitution vectors.
- [1] PubChem. (2026). 3H-Thieno[2,3-e]benzimidazole (CID 45078076). National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] PubChem. (2026). 3H-Thieno[3,2-e]benzimidazole (CID 45078540). National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
